An In-depth Technical Guide to 1-(6-bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone (CAS No. 79878-02-7)
An In-depth Technical Guide to 1-(6-bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone (CAS No. 79878-02-7)
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 1-(6-bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone, a halogenated and trifluoromethylated indole derivative of significant interest in medicinal chemistry and synthetic organic chemistry. This document delves into its chemical identity, physicochemical properties, a detailed, field-proven synthetic protocol, and an in-depth analysis of its expected spectroscopic characteristics. The guide is designed to equip researchers and drug development professionals with the foundational knowledge and practical insights required to effectively synthesize, characterize, and utilize this versatile chemical entity.
Introduction: The Significance of Bromo- and Trifluoromethyl-Substituted Indoles
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic pharmaceuticals.[1] The strategic introduction of specific functional groups onto the indole ring system can profoundly modulate a molecule's physicochemical and pharmacological properties.
The presence of a bromine atom, as seen in the 6-position of the target molecule, can enhance lipophilicity, which may improve membrane permeability and bioavailability. Furthermore, the bromine atom can serve as a synthetic handle for further molecular elaboration through various cross-coupling reactions.
The trifluoromethyl (-CF3) group is another critical substituent in modern drug design.[2] Its strong electron-withdrawing nature and high metabolic stability can significantly impact a molecule's pKa, lipophilicity, and binding affinity to biological targets.[2] The combination of a bromo- and a trifluoroacetyl-substituent on the indole core, therefore, presents a molecule with a high potential for unique biological activities and as a versatile intermediate for the synthesis of more complex drug candidates.
Chemical Identity and Physicochemical Properties
2.1. Nomenclature and Structure
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Systematic Name: 1-(6-bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone
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CAS Number: 79878-02-7[3]
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Molecular Formula: C₁₀H₅BrF₃NO[3]
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Molecular Weight: 292.05 g/mol [3]
Caption: Chemical structure of 1-(6-bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone.
2.2. Physicochemical Data
| Property | Value | Source |
| Molecular Weight | 292.05 g/mol | [3] |
| Molecular Formula | C₁₀H₅BrF₃NO | [3] |
| Physical State | Solid (predicted) | - |
| Melting Point | Not available | [3] |
| Boiling Point | Not available | [3] |
| Purity | Typically ≥95% | [3] |
Synthesis and Purification
The synthesis of 1-(6-bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone is most effectively achieved through a Friedel-Crafts acylation of 6-bromoindole with trifluoroacetic anhydride. Modern methodologies have moved towards greener and more efficient protocols, such as microwave-assisted synthesis in the presence of a Lewis acid catalyst and an ionic liquid, which enhances reaction rates and selectivity.[4][5]
Caption: General workflow for the synthesis of the target compound.
3.1. Experimental Protocol: Microwave-Assisted Friedel-Crafts Acylation
This protocol is adapted from a general method for the 3-acylation of indoles and is expected to be highly effective for the synthesis of the title compound.[4][5]
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Materials:
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6-Bromoindole (1.0 mmol)
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Trifluoroacetic anhydride (1.0 mmol)
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Yttrium(III) triflate (Y(OTf)₃) (0.01 mmol)
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1-Butyl-3-methylimidazolium tetrafluoroborate ([BMI]BF₄) (1.0 mmol)
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Ethyl acetate
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Deionized water
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Anhydrous sodium sulfate
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-
Procedure:
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To a 10 mL microwave vessel, add 6-bromoindole (1.0 mmol), trifluoroacetic anhydride (1.0 mmol), yttrium(III) triflate (0.01 mmol), and [BMI]BF₄ (1.0 mmol).
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Seal the vessel and place it in a microwave synthesizer.
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Irradiate the mixture at a constant temperature of approximately 110 °C for 45 minutes.
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After the reaction is complete, cool the vessel to room temperature.
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Extract the reaction mixture with ethyl acetate.
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Wash the combined organic layers with deionized water.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by crystallization or silica gel column chromatography to yield the final product.
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Spectroscopic Analysis
4.1. ¹H NMR Spectroscopy
The proton NMR spectrum is expected to be characteristic of a 3,6-disubstituted indole.
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| N-H | ~11.0 - 12.0 | br s | - | The indole N-H proton is typically broad and downfield. |
| H-2 | ~8.3 - 8.5 | s | - | The proton at the 2-position of the indole ring. |
| H-4 | ~8.2 - 8.4 | d | ~8.5 | The proton at the 4-position, coupled to H-5. |
| H-7 | ~7.7 - 7.9 | s | - | The proton at the 7-position. |
| H-5 | ~7.3 - 7.5 | dd | ~8.5, ~1.8 | The proton at the 5-position, coupled to H-4. |
4.2. ¹³C NMR Spectroscopy
The carbon NMR spectrum will show characteristic signals for the indole core and the trifluoroacetyl group.
| Carbon | Expected Chemical Shift (δ, ppm) | Notes |
| C=O | ~195 | The carbonyl carbon of the ketone. |
| Indole C-8 | ~138 | - |
| Indole C-2 | ~133 | - |
| Indole C-5 | ~125 | - |
| Indole C-9 | ~124 | - |
| Indole C-4 | ~123 | - |
| Indole C-3 | ~117 | - |
| Indole C-7 | ~116 | - |
| Indole C-6 | ~115 | Carbon bearing the bromine atom. |
| -CF₃ | ~117 (quartet) | The trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms. |
4.3. Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the N-H, C=O, and C-F bonds.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3300 - 3100 | Medium, broad |
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| C=O Stretch | 1700 - 1680 | Strong |
| C=C Stretch (Aromatic) | 1600 - 1450 | Medium |
| C-F Stretch | 1350 - 1150 | Strong, multiple bands |
4.4. Mass Spectrometry
The mass spectrum (electron ionization) is expected to show the molecular ion peak and characteristic fragmentation patterns.
| Fragment | Expected m/z | Notes |
| [M]⁺ | 291/293 | The molecular ion peak, showing the characteristic isotopic pattern for a bromine-containing compound. |
| [M - CF₃]⁺ | 222/224 | Loss of the trifluoromethyl radical. |
| [M - COCF₃]⁺ | 194/196 | Loss of the trifluoroacetyl group. |
Reactivity and Potential Applications
5.1. Reactivity
The 1-(6-bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone molecule possesses several reactive sites that can be exploited for further chemical transformations:
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The Indole Nitrogen (N-H): The acidic proton on the indole nitrogen can be deprotonated with a suitable base, allowing for N-alkylation or N-acylation reactions.
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The Bromine Atom (C-6): The bromine atom at the 6-position is amenable to various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of a wide range of substituents.
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The Carbonyl Group: The ketone functionality can undergo classical carbonyl chemistry, such as reduction to an alcohol or conversion to an imine.
Caption: Key reactive sites of the title compound.
5.2. Potential Applications
Given the structural features of 1-(6-bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone, it is a promising candidate for various applications in drug discovery and materials science:
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Medicinal Chemistry: As a building block for the synthesis of more complex molecules with potential therapeutic activities, such as kinase inhibitors, antiviral agents, and anticancer compounds. The bromo- and trifluoromethyl groups can contribute to enhanced biological activity and improved pharmacokinetic properties.[1][7]
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Agrochemicals: Indole derivatives have been investigated for their fungicidal and herbicidal properties. The unique substitution pattern of this molecule may lead to the discovery of novel agrochemicals.[4]
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Materials Science: The indole core is a known chromophore, and its derivatives can be explored for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling 1-(6-bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
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Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
1-(6-bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone is a valuable and versatile chemical compound with significant potential in various scientific disciplines. This technical guide has provided a comprehensive overview of its synthesis, characterization, and potential applications. The detailed protocols and spectroscopic analyses presented herein are intended to serve as a practical resource for researchers, enabling them to confidently work with this promising molecule and unlock its full potential in their research and development endeavors.
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